tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate
Description
Heterocyclic Framework and Molecular Topology
The compound’s structure integrates two distinct heterocyclic systems: a six-membered piperazine ring and a nine-membered 1-azabicyclo[3.3.1]nonane bicyclic amine. Piperazine, a saturated diazacyclohexane, contributes nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and electrostatic interactions. The 1-azabicyclo[3.3.1]nonane system introduces conformational rigidity due to its fused bicyclic topology, which reduces rotational freedom and stabilizes specific three-dimensional orientations.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₃N₃O₂ |
| Molecular Weight | 323.48 g/mol |
| CAS Number | 2060030-05-7 |
| Heteroatoms | Nitrogen (3), Oxygen (2) |
The tert-butoxycarbonyl (Boc) group at the piperazine nitrogen serves as a protective moiety, enhancing solubility and enabling selective deprotection during synthetic modifications. This functional group strategy is critical for preserving the amine’s reactivity in multi-step syntheses.
Comparative Analysis with Related Heterocycles
Piperazine derivatives are ubiquitous in pharmaceuticals due to their adaptability in drug design. However, the addition of a bicyclic amine distinguishes this compound from conventional piperazine-based scaffolds. For example, unsubstituted piperazine (C₄H₁₀N₂) lacks steric hindrance, whereas the bicyclic system imposes spatial constraints that can improve target selectivity. The 1-azabicyclo[3.3.1]nonane moiety shares topological similarities with tropane alkaloids, which are known for their neurological activity, suggesting potential applications in central nervous system (CNS) drug development.
Properties
Molecular Formula |
C18H33N3O2 |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
tert-butyl 4-(1-azabicyclo[3.3.1]nonan-5-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H33N3O2/c1-17(2,3)23-16(22)21-12-10-20(11-13-21)15-18-6-4-8-19(14-18)9-5-7-18/h4-15H2,1-3H3 |
InChI Key |
UTVZSUKCQPZHID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC23CCCN(C2)CCC3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate typically involves:
- Construction or procurement of the 1-azabicyclo[3.3.1]nonane intermediate.
- Functionalization of piperazine with a tert-butyl carbamate protecting group (Boc protection).
- Coupling of the bicyclic amine to the piperazine nitrogen via a methylene linker.
Key Synthetic Steps
Preparation of 1-Azabicyclo[3.3.1]nonane Derivative
- The bicyclic amine is often synthesized through intramolecular cyclization or from commercially available precursors.
- The 5-position amine functionality is maintained for subsequent coupling.
Boc Protection of Piperazine
- Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) to yield tert-butyl piperazine-1-carboxylate.
- This step protects the piperazine nitrogen, preventing unwanted side reactions during coupling.
Coupling Reaction
- The 1-azabicyclo[3.3.1]nonan-5-yl methyl group is introduced via nucleophilic substitution or reductive amination.
- A common approach involves reacting the Boc-protected piperazine with a suitable aldehyde or halomethyl derivative of the bicyclic amine.
- Reductive amination using sodium triacetoxyborohydride or sodium cyanoborohydride is frequently employed to form the methylene bridge.
Detailed Synthetic Route Example
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of 1-azabicyclo[3.3.1]nonan-5-yl aldehyde or halide | From bicyclic amine precursor via oxidation or halogenation | Moderate to high yield; purity critical |
| 2 | Boc protection of piperazine: Piperazine + Boc2O, base, solvent (e.g., dichloromethane) | Formation of tert-butyl piperazine-1-carboxylate | >90% yield; standard procedure |
| 3 | Reductive amination: Boc-piperazine + bicyclic aldehyde + NaBH(OAc)3, acetic acid, solvent (e.g., dichloroethane) | Coupling to form the methylene bridge | 70-85% yield; mild conditions preserve stereochemistry |
Analytical and Purification Techniques
- Chromatography: Flash column chromatography or preparative HPLC is used to purify the final product.
- Spectroscopic Analysis: NMR (1H, 13C), IR, and MS confirm structure and purity.
- Crystallography: Single-crystal X-ray diffraction may be used to confirm stereochemistry if necessary.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Boc Protection of Piperazine | Piperazine, Boc2O, base | High selectivity, mild conditions | Requires anhydrous conditions | >90% |
| Reductive Amination Coupling | Boc-piperazine, bicyclic aldehyde, NaBH(OAc)3 | Mild, stereoselective, good yield | Sensitive to moisture, requires careful pH control | 70-85% |
| Alternative Alkylation | Boc-piperazine, halomethyl bicyclic amine, base | Direct coupling | Possible side reactions, lower selectivity | 50-70% |
Chemical Reactions Analysis
tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: Research involving this compound includes its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific biological system being studied, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Structural Features
The target compound’s unique 1-azabicyclo[3.3.1]nonane substituent distinguishes it from other piperazine derivatives. Below is a comparison of key structural attributes:
Key Observations :
Stability :
- Compounds 1a and 1b () degrade in simulated gastric fluid due to labile oxazolidinone-triazole linkages, whereas the target’s bicyclic structure may confer greater metabolic stability .
Physicochemical Properties
Key Observations :
- The Boc group reduces aqueous solubility across all compounds but aids in purification.
- The pyrimidine derivative’s crystal structure reveals π-π stacking and hydrogen-bonded networks, which may enhance solid-state stability .
Biological Activity
tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate is a complex organic compound notable for its unique bicyclic structure and potential pharmacological applications. With a molecular formula of and a molecular weight of approximately 323.5 g/mol, this compound is being investigated for its biological activities, particularly in the context of drug discovery targeting central nervous system disorders.
Chemical Structure and Properties
The compound features a tert-butyl group, which enhances its lipophilicity, potentially improving membrane permeability and bioavailability in pharmaceutical applications. The azabicyclo structure contributes to its complexity and may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H33N3O2 |
| Molecular Weight | 323.5 g/mol |
| CAS Number | 2060030-05-7 |
The biological activity of this compound is primarily attributed to its potential interactions with various neurotransmitter receptors and enzymes involved in central nervous system functions. Preliminary studies suggest that compounds with similar structural features may exhibit:
- Antidepressant-like effects : Related compounds have shown activity in modulating serotonergic and adrenergic pathways, indicating potential for treating mood disorders .
- Neuroprotective properties : Some derivatives have demonstrated protective effects against neurotoxic agents, suggesting that this compound may also mitigate oxidative stress in neuronal cells .
Pharmacological Studies
Research into the pharmacological profile of this compound has been limited but promising. For instance, studies involving related azabicyclo compounds have indicated:
- Antiprotozoal activity : Compounds with similar bicyclic structures have demonstrated significant activity against Plasmodium falciparum and Trypanosoma brucei, suggesting that this compound could be explored for similar applications .
Synthesis and Evaluation
A detailed synthesis pathway has been established for related compounds, which can be adapted for this compound. The synthesis typically involves multi-step organic reactions requiring careful control of conditions to ensure high yields and purity.
Comparative Analysis
A comparative analysis with similar compounds reveals distinct biological activities attributed to their structural differences:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate | C16H28N2O2 | Contains a piperidine ring |
| tert-butyl (3-azabicyclo[3.3.1]nonan-9-yl)carbamate | C15H24N2O2 | Different bicyclic position affecting activity |
| 1-Boc-4-methylpiperazine | C10H18N2O2 | Simpler structure with different pharmacological properties |
Future Directions
Given the initial findings regarding the biological activity of this compound, further research is warranted to:
- Investigate Binding Affinities : Conduct detailed binding studies to elucidate the interaction profiles with specific receptors.
- Explore Therapeutic Applications : Assess its efficacy in vivo for potential therapeutic applications in treating central nervous system disorders.
- Expand Structural Modifications : Synthesize analogs to optimize biological activity and reduce potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
